molecular formula C24H36O2Si B14223118 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- CAS No. 498572-79-5

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-

Cat. No.: B14223118
CAS No.: 498572-79-5
M. Wt: 384.6 g/mol
InChI Key: KOVPBEYLZFNMFK-UHFFFAOYSA-N
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Description

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- is a chemical compound with a complex structure that includes a hexanol backbone, a tert-butyl group, and a diphenylsilyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- typically involves multiple steps, including the protection of hydroxyl groups, the introduction of silyl groups, and the formation of the final product through specific reaction conditions. Common reagents used in the synthesis include tert-butylchlorodiphenylsilane, hexanol, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation, crystallization, and other purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- involves its interaction with molecular targets and pathways within chemical and biological systems. The compound’s effects are mediated through its structural features, which allow it to participate in various chemical reactions and interactions with enzymes, receptors, and other molecular entities.

Comparison with Similar Compounds

Similar Compounds

    1-Hexanol: A simpler alcohol with a hexanol backbone.

    tert-Butyldiphenylsilyl Ether: A compound with a similar silyl ether group but different overall structure.

    2-Ethylhexanol: An alcohol with a similar backbone but different functional groups.

Uniqueness

1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl- is unique due to its combination of a hexanol backbone, a tert-butyl group, and a diphenylsilyl ether moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

CAS No.

498572-79-5

Molecular Formula

C24H36O2Si

Molecular Weight

384.6 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol

InChI

InChI=1S/C24H36O2Si/c1-6-21(19-25)18-17-20(2)26-27(24(3,4)5,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,25H,6,17-19H2,1-5H3

InChI Key

KOVPBEYLZFNMFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)CO

Origin of Product

United States

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